2-Fluoro-6-iodobenzoic acid CAS number
2-Fluoro-6-iodobenzoic acid CAS number
An In-depth Technical Guide to 2-Fluoro-6-iodobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-iodobenzoic acid (CAS No. 111771-08-5), a key halogenated building block in modern organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, established synthetic and purification protocols, and critical applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this versatile reagent in the laboratory.
Core Compound Identification and Properties
2-Fluoro-6-iodobenzoic acid is a disubstituted benzoic acid derivative featuring both fluorine and iodine atoms ortho to the carboxylic acid group. This unique substitution pattern imparts specific reactivity, making it a valuable precursor for the synthesis of complex molecular architectures. The iodine atom provides a reactive handle for metal-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic and metabolic properties of target molecules.
Physicochemical and Spectroscopic Data
The compound is typically supplied as a white to light yellow or brown crystalline powder.[1][2] Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 111771-08-5 | [3][4][5][6][7] |
| Molecular Formula | C₇H₄FIO₂ | [3][4][5] |
| Molecular Weight | 266.01 g/mol | [3][4][6] |
| Appearance | White to cream to yellow to pale brown powder | [1][2] |
| Melting Point | 121.5-130.5 °C (lit.) | [2][6] |
| Purity (Typical) | ≥97% | [6][7] |
| InChI Key | CYCXAPWOBWWNRK-UHFFFAOYSA-N | [6][7] |
| SMILES | O=C(O)C1=C(I)C=CC=C1F | [3][6] |
Structural confirmation is typically achieved through standard analytical techniques including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Purity is most often assessed by High-Performance Liquid Chromatography (HPLC).[8]
Synthesis and Purification
While commercially available, understanding the synthesis of 2-Fluoro-6-iodobenzoic acid is crucial for process development and cost-benefit analysis in large-scale applications. A common laboratory-scale synthesis proceeds via directed ortho-metalation of a readily available precursor, 1-fluoro-3-iodobenzene.[1]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Fluoro-6-iodobenzoic acid.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for directed ortho-metalation and carboxylation.[1]
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
LDA Formation: Charge the flask with anhydrous diethyl ether (300 mL) and diisopropylamine (33.33 g, 330.00 mmol). Cool the solution to -70°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (120 mL of a solution, e.g., 2.5 M in hexanes) dropwise, maintaining the internal temperature below -65°C.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -70°C for 1 hour.
-
ortho-Metalation: Prepare a solution of 1-fluoro-3-iodobenzene (22.2 g, 100.00 mmol) in anhydrous ether (100 mL). Add this solution dropwise to the LDA mixture at -70°C.
-
Stir the reaction mixture at -70°C for an additional hour. The lithium atom will selectively replace the proton between the fluorine and iodine atoms due to the directing effect of these halogens.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture. The temperature will rise; maintain it at approximately -50°C for 1 hour.
-
Workup: Quench the reaction by adding deionized water (300 mL). Separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and acidify to pH 1 by the dropwise addition of 4 M hydrochloric acid. A precipitate should form.
-
Purification: Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with saturated brine (2 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Fluoro-6-iodobenzoic acid, typically as a yellow solid.[1] Further purification can be achieved by recrystallization if necessary.
Applications in Drug Discovery and Organic Synthesis
The primary value of 2-Fluoro-6-iodobenzoic acid lies in its role as a versatile intermediate.[1][8] The ortho-iodo and ortho-fluoro substituents make it an ideal substrate for constructing highly functionalized aromatic systems.
-
Cross-Coupling Reactions: The carbon-iodine bond is highly reactive towards palladium catalysts, making it an excellent electrophile in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.[9][10] This is the most significant application in drug development for creating C-C, C-N, and C-O bonds.
-
Isocoumarin Synthesis: It can be used in one-pot regioselective syntheses of isocoumarins.[1]
-
Aryne Precursors: This molecule can serve as a precursor to generate reactive aryne intermediates, enabling access to unique chemical space.[11]
-
Precursor to Bioactive Molecules: By serving as a scaffold, it facilitates the synthesis of various active pharmaceutical ingredients (APIs), where the fluoro-iodophenyl moiety is a key structural element.[8]
Spotlight Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of biaryl structures.[12] 2-Fluoro-6-iodobenzoic acid is an excellent substrate due to the high reactivity of the C-I bond.
Catalytic Cycle Mechanism
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[10][12]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Causality of Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-fluoro-6-iodobenzoic acid. This is often the rate-limiting step and is facilitated by the weak C-I bond.[9]
-
Transmetalation: A base activates the boronic acid partner, forming a boronate species.[13] This species then transfers its organic group (Ar²) to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[10]
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is a generalized starting point and requires optimization for specific substrates.[9]
Materials:
-
2-Fluoro-6-iodobenzoic acid (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1 v/v)
Procedure:
-
Setup: To a dry Schlenk flask under an argon atmosphere, add 2-fluoro-6-iodobenzoic acid, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inerting: Evacuate and backfill the flask with argon three times to ensure the atmosphere is inert. Oxygen can deactivate the palladium catalyst.[9]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate and water. b. Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2-3. This ensures the carboxylic acid product is protonated and will move to the organic layer.[9] c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Troubleshooting and Field Insights
-
Low Reactivity: The steric hindrance from the ortho-carboxylate group can slow the oxidative addition step. Using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can accelerate this step and improve yields.[9]
-
Protodehalogenation: A common side reaction is the replacement of the iodine atom with hydrogen, yielding 2-fluorobenzoic acid. This can be caused by impurities, protic solvents, or certain bases.[9] Using an anhydrous base like K₃PO₄ or Cs₂CO₃ and strictly anhydrous aprotic solvents can minimize this issue.[9]
-
Homocoupling: The formation of a biphenyl-2,2'-dicarboxylic acid derivative (from the starting material) or a biaryl from the boronic acid partner can occur. This is often promoted by the presence of oxygen or if the catalytic cycle is disrupted.[12] Ensuring thorough degassing and using robust catalysts can suppress this side reaction.
Safety and Handling
Proper handling of 2-Fluoro-6-iodobenzoic acid is essential for laboratory safety.
| Hazard Information | Description | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [6][11] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][14] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][14] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or face shield (EN 166).[14]
-
Hand Protection: Chemical-resistant protective gloves.[14]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated and exposure limits may be exceeded.[14]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[14]
Storage and Incompatibilities:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][15] Recommended storage is at 4°C, protected from light.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[15]
Conclusion
2-Fluoro-6-iodobenzoic acid is a high-value synthetic intermediate whose utility is firmly established in the fields of organic synthesis and pharmaceutical development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. By understanding its synthesis, handling requirements, and the nuances of its application in key transformations like the Suzuki-Miyaura coupling, researchers can effectively leverage this compound to advance their scientific objectives. The protocols and insights provided herein serve as a robust foundation for the successful application of this versatile chemical building block.
References
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 0-0. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Retrieved from [Link]
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